molecular formula C12H13F3N2O4S B2411102 1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine CAS No. 325702-08-7

1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine

Cat. No.: B2411102
CAS No.: 325702-08-7
M. Wt: 338.3
InChI Key: OPHYUHITWKOGKP-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine is a complex organic compound that features a piperidine ring substituted with a trifluoromethyl group and a sulfonyl group attached to a nitrophenyl moiety

Properties

IUPAC Name

1-(3-nitrophenyl)sulfonyl-3-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O4S/c13-12(14,15)9-3-2-6-16(8-9)22(20,21)11-5-1-4-10(7-11)17(18)19/h1,4-5,7,9H,2-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHYUHITWKOGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfur Tetrafluoride-Mediated Trifluoromethylation

The introduction of a trifluoromethyl group at the 3-position of piperidine is most efficiently accomplished via direct fluorination of piperidine carboxylic acids using sulfur tetrafluoride (SF₄) in the presence of anhydrous hydrofluoric acid (HF). This method, demonstrated in CN102603611B, involves reacting nipecotic acid (3-piperidinecarboxylic acid) with SF₄ in a mixed solvent system (e.g., chloroform/HF) at elevated temperatures (85–105°C).

Reaction Conditions and Yields

Starting Material Solvent System Temperature (°C) Yield (%)
Nipecotic acid CHCl₃/HF 105 77.9
4-Piperidinecarboxylic acid CH₂Cl₂/HF 85 80.1
Pipecolic acid CHCl₃/HF 75 40.9

The reaction proceeds via decarboxylative fluorination, where SF₄ replaces the carboxylic acid group with a trifluoromethyl moiety. Critical parameters include the molar ratio of SF₄ to substrate (1.5–3:1) and the use of stainless steel reactors to withstand corrosive HF.

Sulfonylation of 3-(Trifluoromethyl)piperidine

Direct Sulfonylation with 3-Nitrobenzenesulfonyl Chloride

The introduction of the 3-nitrobenzenesulfonyl group is achieved through nucleophilic substitution between 3-(trifluoromethyl)piperidine and 3-nitrobenzenesulfonyl chloride. As exemplified in the synthesis of analogous sulfonamides, this reaction is typically conducted in dichloromethane (DCM) with triethylamine (TEA) as a base to scavenge HCl.

Optimized Protocol

  • Reagents :
    • 3-(Trifluoromethyl)piperidine (1.0 equiv)
    • 3-Nitrobenzenesulfonyl chloride (1.1 equiv)
    • TEA (1.2 equiv) in DCM (0.5 M)
  • Procedure :
    • Add sulfonyl chloride dropwise to a stirred solution of piperidine and TEA in DCM at 0°C.
    • Warm to room temperature and stir for 12–24 hours.
    • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
  • Yield : 72–97% after recrystallization from 2-propanol.

Stereochemical Considerations and Byproduct Management

Mitigation of Thionyl Difluoride Byproducts

The SF₄-mediated trifluoromethylation generates thionyl difluoride (SOF₂) as a byproduct, which is neutralized using aqueous sodium hydroxide post-reaction.

Scalability and Industrial Feasibility

Solvent and Reagent Selection

  • Trifluoromethylation : Chloroform and HF, though corrosive, enable high yields and are amenable to large-scale reactors.
  • Sulfonylation : Dichloromethane and TEA offer cost-effective scalability with minimal safety concerns.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with unique properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The sulfonyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)sulfonyl-3-(trifluoromethyl)piperidine
  • 1-(3-Methylphenyl)sulfonyl-3-(trifluoromethyl)piperidine
  • 1-(3-Fluorophenyl)sulfonyl-3-(trifluoromethyl)piperidine

Uniqueness: 1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing versatility in synthetic applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.

Biological Activity

1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine is characterized by the following features:

  • Piperidine Ring : A six-membered saturated ring that contributes to the compound's basicity and ability to interact with biological targets.
  • Trifluoromethyl Group : This group enhances lipophilicity and can influence the compound's pharmacokinetic properties.
  • Nitrobenzenesulfonyl Moiety : This functional group may play a critical role in the compound's reactivity and interaction with biological macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, inhibiting their function. This interaction can lead to altered metabolic pathways.
  • Receptor Modulation : The piperidine structure allows for binding to various receptors, potentially influencing signaling pathways related to disease processes.
  • Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic functions, leading to antimicrobial effects.

Anticancer Activity

Research has indicated that 1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine exhibits significant anticancer properties.

  • Study Findings : In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines. Notably, an IC50 value of approximately 25.72 ± 3.95 μM was reported for inducing apoptosis in MCF cell lines. In vivo studies indicated suppression of tumor growth in mouse models, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : Preliminary tests revealed moderate activity against both Gram-positive and Gram-negative bacteria. MIC values ranged from 20 to 40 µM against Staphylococcus aureus and 40 to 70 µM against Escherichia coli, indicating potential as a lead structure for developing new antimicrobial agents.

Study 1: Anticancer Efficacy

A controlled laboratory study investigated the anticancer efficacy of the compound on MCF cell lines:

  • Methodology : Various doses were administered, followed by flow cytometry analysis.
  • Results : A dose-dependent increase in apoptosis markers was observed, confirming the compound's effectiveness in inducing cancer cell death.

Study 2: Antimicrobial Testing

A separate study focused on the antimicrobial properties against multi-drug resistant strains:

  • Methodology : The compound was tested against resistant bacterial strains.
  • Results : While less effective than conventional antibiotics like ceftriaxone (MIC values of 0.1 µM), it exhibited promising activity against resistant strains, suggesting its potential utility in overcoming antibiotic resistance.

Research Findings Summary Table

Biological ActivityObservationsIC50/MIC Values
AnticancerInduces apoptosis in MCF cellsIC50 = 25.72 ± 3.95 μM
AntimicrobialModerate activity against bacteriaMIC (S. aureus) = 20-40 µM; MIC (E. coli) = 40-70 µM

Q & A

[Basic] What are the key considerations in designing a synthetic route for 1-(3-Nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine?

Answer:
The synthesis of this compound typically involves multi-step reactions, including:

Nitro Group Introduction : Electrophilic aromatic substitution (e.g., nitration) on the benzene ring, requiring precise control of temperature and nitric acid concentration to avoid over-nitration .

Sulfonylation : Reaction of the nitrobenzene derivative with a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage. Solvent choice (e.g., dichloromethane or DMF) affects reaction efficiency .

Piperidine Functionalization : Introducing the trifluoromethyl group via nucleophilic substitution or radical-mediated methods. Catalysts like copper(I) iodide or palladium complexes may enhance yields .

Purification : Column chromatography or recrystallization to isolate the product, with monitoring by TLC or HPLC to ensure purity (>95%) .

[Basic] Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C NMR) and aromatic sulfonyl signals .
    • 19F NMR : Confirms the presence and chemical environment of the trifluoromethyl group (δ ~-60 to -70 ppm) .
  • Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • IR Spectroscopy : Detects sulfonyl S=O stretches (~1350–1150 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹) .

[Advanced] How can researchers optimize the yield of the sulfonylation step in the synthesis?

Answer:
Optimization strategies include:

  • Reagent Ratios : Use a 1.2–1.5 molar excess of sulfonyl chloride to ensure complete reaction .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while dichloromethane minimizes side reactions .
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Temperature Control : Maintain 0–5°C during reagent addition to reduce hydrolysis .
  • Workup : Quench excess sulfonyl chloride with aqueous NaHCO₃ and extract with ethyl acetate .

[Advanced] What computational methods are suitable for predicting the biological targets of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on the sulfonyl and trifluoromethyl groups as key pharmacophores .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs to predict target affinity .
  • MD Simulations : Assess binding stability over time (e.g., GROMACS) for targets like inflammatory pathway proteins .

[Advanced] How can researchers address discrepancies in biological activity data across studies?

Answer:

  • Assay Standardization : Validate protocols for consistency in cell lines (e.g., HEK293 vs. HeLa) and reagent batches .
  • Control Experiments : Include positive controls (e.g., known kinase inhibitors) to benchmark activity .
  • Data Normalization : Account for variations in IC₅₀ values due to solvent (DMSO vs. ethanol) or assay temperature .
  • Meta-Analysis : Use tools like RevMan to statistically reconcile results from independent studies .

[Basic] What role does the trifluoromethyl group play in the compound’s physicochemical properties?

Answer:
The -CF₃ group:

  • Enhances Lipophilicity : Increases logP by ~0.7–1.0 units, improving membrane permeability .
  • Boosts Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
  • Electron-Withdrawing Effects : Activates the piperidine ring for nucleophilic substitutions .

[Advanced] What strategies can improve metabolic stability without compromising activity?

Answer:

  • Isosteric Replacement : Substitute -CF₃ with -OCF₃ or -SCF₃ to maintain lipophilicity while altering metabolic pathways .
  • Deuterium Incorporation : Replace hydrogen atoms at metabolically labile positions (e.g., benzylic sites) with deuterium .
  • Prodrug Design : Mask polar groups (e.g., sulfonamide) with ester linkages to enhance bioavailability .

[Basic] How is purity determined, and what impurities are commonly encountered?

Answer:

  • HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm). Acceptable purity is >95% for biological testing .
  • Common Impurities :
    • Unreacted nitrobenzene derivatives (retention time ~3.5 min).
    • Hydrolysis byproducts (e.g., sulfonic acid) due to moisture exposure during synthesis .

[Advanced] What approaches resolve stereochemistry in chiral intermediates?

Answer:

  • Chiral HPLC : Use columns like Chiralpak AD-H to separate enantiomers .
  • X-ray Crystallography : Determine absolute configuration of crystalline intermediates .
  • Circular Dichroism (CD) : Correlate Cotton effects with known chiral centers in analogs .

[Advanced] How to design a structure-activity relationship (SAR) study for this compound?

Answer:

Core Modifications : Synthesize analogs with variations in the sulfonyl (e.g., -SO₂NH₂) or piperidine (e.g., N-methyl) groups .

Bioactivity Testing : Screen against targets (e.g., kinases, GPCRs) using enzymatic assays .

Data Analysis :

  • Use PCA (principal component analysis) to identify critical structural features.
  • Generate heatmaps to visualize activity trends across analogs .

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